molecular formula C10H20N2S B1518681 (1-Thiomorpholin-4-ylcyclopentyl)methylamine CAS No. 1042651-64-8

(1-Thiomorpholin-4-ylcyclopentyl)methylamine

Cat. No.: B1518681
CAS No.: 1042651-64-8
M. Wt: 200.35 g/mol
InChI Key: SCWMAKVILHASMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Thiomorpholin-4-ylcyclopentyl)methylamine: is a chemical compound with the molecular formula C10H20N2S and a molecular weight of 200.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Thiomorpholin-4-ylcyclopentyl)methylamine typically involves the reaction of thiomorpholine with cyclopentanone . The reaction conditions usually require a strong base, such as potassium tert-butoxide , and a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and safety. The use of automated systems and reactors can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

(1-Thiomorpholin-4-ylcyclopentyl)methylamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles, such as alkyl halides , to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, KMnO4, and acidic conditions.

  • Reduction: NaBH4, LiAlH4, and anhydrous ether.

  • Substitution: Alkyl halides, polar aprotic solvents like DMF, and elevated temperatures.

Major Products Formed:

  • Oxidation: Oxo derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different alkyl or aryl groups.

Scientific Research Applications

(1-Thiomorpholin-4-ylcyclopentyl)methylamine: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Thiomorpholin-4-ylcyclopentyl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist , affecting various biological processes.

Comparison with Similar Compounds

  • Thiomorpholine derivatives

  • Cyclopentylamine derivatives

  • Other cyclic amine compounds

This comprehensive overview provides a detailed understanding of (1-Thiomorpholin-4-ylcyclopentyl)methylamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1-thiomorpholin-4-ylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWMAKVILHASMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1-Thiomorpholin-4-ylcyclopentyl)methylamine
Reactant of Route 2
(1-Thiomorpholin-4-ylcyclopentyl)methylamine
Reactant of Route 3
(1-Thiomorpholin-4-ylcyclopentyl)methylamine
Reactant of Route 4
(1-Thiomorpholin-4-ylcyclopentyl)methylamine
Reactant of Route 5
(1-Thiomorpholin-4-ylcyclopentyl)methylamine
Reactant of Route 6
(1-Thiomorpholin-4-ylcyclopentyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.